![molecular formula C7H4BrFN2O4 B1447496 4-Bromo-2,6-dinitro-3-fluorotoluene CAS No. 1352395-34-6](/img/structure/B1447496.png)
4-Bromo-2,6-dinitro-3-fluorotoluene
Overview
Description
4-Bromo-2,6-dinitro-3-fluorotoluene (BDNF) is a synthetic compound composed of one bromine atom, two nitro groups, and one fluorine atom attached to a toluene ring. It is a colorless, crystalline solid with a melting point of 130-132 °C and a boiling point of 242-244 °C. BDNF is a versatile building block for organic synthesis, and it has been used in a variety of scientific and industrial applications.
Scientific Research Applications
Synthesis of Related Compounds
Research has explored the synthesis of compounds related to 4-Bromo-2,6-dinitro-3-fluorotoluene, such as 2-Bromo-6-fluorotoluene. These compounds are important intermediates in medical applications. One study detailed the preparation of 2-Bromo-6-fluorotoluene from 2-Amino-6-nitrotoluene using various chemical reactions, achieving a yield of 51.8% (Li Jiang-he, 2010).
Nitration and Bromination Studies
Nitration and bromination studies of similar compounds have been conducted. For example, 3-Toluene-p-sulphonamidoveratrole underwent nitration and bromination, leading to derivatives with different bromo and nitro placements. This research provides insights into the behavior of similar compounds under nitration and bromination conditions (F. Bell & A. Millar, 1966).
Molecular Recognition and Sensing
A study on a calix[4]pyrrole system revealed its interaction with various nitroaromatic compounds, showing significant color change with specific nitroaromatics. This study suggests potential applications in molecular recognition and sensing technologies (Ajay L. Desai et al., 2021).
Electrophilic Ipso Substitution Studies
Electrophilic Ipso substitution studies have been conducted on fluorobenzenes, including those similar to 4-Bromo-2,6-dinitro-3-fluorotoluene. These studies provide insight into the reaction patterns and formation of fluorinated aromatic compounds (P. Coe, A. Stuart & D. J. Moody, 1998).
Safety And Hazards
The safety data sheet for similar compounds like “3-Bromo-4-fluorotoluene” mentions that they are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, skin corrosive/irritants, serious eye damage/eye irritants, and specific target organ toxicants (single exposure targeting the respiratory system) .
properties
IUPAC Name |
1-bromo-2-fluoro-4-methyl-3,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBAUHXXUDSQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dinitro-3-fluorotoluene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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